

# In-Depth Technical Guide to NCD38: A Novel LSD1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

NCD38 is a novel and selective small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. As a key epigenetic regulator, LSD1 is implicated in the pathogenesis of various cancers, particularly acute myeloid leukemia (AML). NCD38 exerts its anti-leukemic effects by disrupting the interaction between LSD1 and Growth Factor Independence 1B (GFI1B), a critical transcriptional repressor in hematopoiesis. This disruption leads to the activation of super-enhancers of hematopoietic regulators, ultimately inducing differentiation and attenuating leukemogenic programs. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of NCD38, including detailed experimental protocols and a visualization of its mechanism of action.

# **Chemical Structure and Properties**

**NCD38** is a complex small molecule with the IUPAC name N-[(1S)-1-[[[(3-Chlorophenyl)methyl]amino]carbonyl]-5-[[(1R,2S)-2-phenylcyclopropyl]amino]pentyl]-[1,1'-biphenyl]-4-carboxamide[1]. Its chemical and physical properties are summarized in the table below.



| Property          | Value                                                                                                                                               | Reference |
|-------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name        | N-[(1S)-1-[[[(3-<br>Chlorophenyl)methyl]amino]car<br>bonyl]-5-[[(1R,2S)-2-<br>phenylcyclopropyl]amino]penty<br>l]-[1,1'-biphenyl]-4-<br>carboxamide | [1]       |
| CAS Number        | 2078047-42-2                                                                                                                                        | [1]       |
| Molecular Formula | C35H36CIN3O2                                                                                                                                        | [1]       |
| Molecular Weight  | 566.14 g/mol                                                                                                                                        | [1]       |
| Appearance        | Solid                                                                                                                                               |           |
| Purity            | >98% (commercially available)                                                                                                                       | _         |
| Solubility        | Soluble in DMSO                                                                                                                                     | _         |
| Storage           | Store at -20°C                                                                                                                                      |           |

Note: Detailed synthesis protocols for **NCD38** are not widely available in the public domain and are likely proprietary.

## **Mechanism of Action and Signaling Pathway**

**NCD38** functions as a selective inhibitor of LSD1, an enzyme that demethylates histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression. In the context of erythroleukemia, LSD1 is part of a repressor complex that includes CoREST and GFI1B. This complex binds to the super-enhancer region of critical hematopoietic regulatory genes, such as ERG, suppressing their expression and promoting a leukemic state.

**NCD38** selectively disrupts the protein-protein interaction between LSD1 and GFI1B. This dissociation of the repressor complex from the super-enhancer leads to an increase in histone H3 lysine 27 acetylation (H3K27ac), a marker of active enhancers. The activation of the ERG super-enhancer restores ERG expression, which in turn induces transdifferentiation of the erythroid leukemia cells towards a granulomonocytic lineage, thereby exerting an anti-leukemic effect.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-Depth Technical Guide to NCD38: A Novel LSD1 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609494#the-chemical-structure-and-properties-of-ncd38]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com